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Compound of Interest

Compound Name: Antibacterial agent 221

Cat. No.: B15563618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Chemical Structure
"Antibacterial agent 221," commercially available and referred to in some initial reports as a

potent inhibitor of Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA), is

chemically identified as compound 3k.[1] Extensive scientific literature, however, primarily

characterizes compound 3k not as an antibacterial agent, but as a potent and selective inhibitor

of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. This

technical guide will provide a comprehensive overview of its chemical structure, its well-

documented anti-cancer properties, and the currently limited public information regarding its

antibacterial activities.

The chemical structure of Antibacterial agent 221 (compound 3k) is provided below:

Chemical Structure:
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Systematic IUPAC Name: 2-((4-methyl-3-oxo-1,4-dihydronaphthalen-2-yl)thio)-N,N-

diethylethanamine

SMILES Notation:CC1=C(SC(=S)N2CCCCC2)C(=O)C3=C(C=CC=C3)C1=O

Chemical Formula: C₂₅H₂₀F₃N

Molecular Weight: 435.44 g/mol

Biological Activity and Quantitative Data
The primary and most extensively studied biological activity of compound 3k is the inhibition of

pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in the metabolic

reprogramming of cancer cells, known as the Warburg effect.

Anticancer Activity
Compound 3k has demonstrated significant antiproliferative activity against a range of cancer

cell lines that exhibit high expression of PKM2.[2]

Table 1: In Vitro Anticancer Activity of Compound 3k (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Reference

HCT116 Colon Carcinoma 0.18 [2]

HeLa Cervical Carcinoma 0.29 [2]

H1299
Non-small cell lung

cancer
1.56 [2]
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Enzyme Inhibition
Compound 3k is a selective inhibitor of PKM2, showing significantly less activity against other

isoforms of pyruvate kinase.

Table 2: Pyruvate Kinase Inhibition by Compound 3k

Enzyme Isoform IC₅₀ (µM) Reference

PKM2 2.95 [3]

Cytotoxicity Against Human Cell Lines
While exhibiting potent anticancer activity, compound 3k has also been shown to have cytotoxic

effects on normal human cell lines.

Table 3: Cytotoxicity of Compound 3k on Human Cell Lines

Cell Line Cell Type Noted Effect Reference

LO2
Normal human liver

cells
Significant cytotoxicity [1]

HepG2
Human liver cancer

cells
Significant cytotoxicity [1]

Antibacterial Activity
Commercial vendor information describes Antibacterial agent 221 (compound 3k) as a potent

inhibitor of Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA).[1] However, a

comprehensive review of the available scientific literature did not yield specific Minimum

Inhibitory Concentration (MIC) values or detailed studies confirming this antibacterial activity

and its mechanism. Further independent verification is required to substantiate this claim.

Experimental Protocols
Synthesis of Compound 3k
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A detailed, step-by-step synthesis protocol for compound 3k is not explicitly available in the

reviewed literature. However, the synthesis of novel naphthoquinone derivatives, including

compound 3k, has been reported.[2] The general approach involves the reaction of a

naphthoquinone scaffold with appropriate side chains. For the synthesis of analogous

dihydronaphthalene compounds, a common starting material is 6-methoxy-1-tetralone.

MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to

allow for attachment.

Compound Treatment: Treat the cells with varying concentrations of compound 3k and a

vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 hours).

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and

incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable

cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting solution using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the IC₅₀ value using appropriate software.

PKM2 Inhibition Assay
The inhibitory activity of compound 3k against PKM2 can be measured using a lactate

dehydrogenase (LDH)-coupled enzyme assay.

Protocol:
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Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human

PKM2 enzyme, phosphoenolpyruvate (PEP), and adenosine diphosphate (ADP) in an

appropriate assay buffer.

Inhibitor Addition: Add varying concentrations of compound 3k or a vehicle control to the

reaction mixture.

Initiation of Reaction: Initiate the enzymatic reaction. The pyruvate produced by PKM2 is

then used by LDH to convert NADH to NAD⁺.

Kinetic Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using

a spectrophotometer.

Data Analysis: Calculate the rate of the reaction at each inhibitor concentration and

determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows
PKM2 Inhibition Signaling Pathway
Compound 3k exerts its anticancer effects by inhibiting PKM2, which disrupts the glycolytic

pathway in cancer cells. This leads to a decrease in the production of lactate and biosynthetic

precursors necessary for rapid cell proliferation. The inhibition of PKM2 can also induce

apoptosis and autophagy in cancer cells.
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Caption: Inhibition of PKM2 by Compound 3k disrupts glycolysis and cancer cell proliferation.

Experimental Workflow for Anticancer Activity
Screening
The general workflow for evaluating the anticancer potential of a compound like 3k involves a

series of in vitro assays.
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Caption: A typical workflow for the in vitro evaluation of an anticancer compound.

Conclusion
"Antibacterial agent 221," identified as compound 3k, is a well-characterized inhibitor of

pyruvate kinase M2 with demonstrated potent anticancer activity in vitro. Its primary

mechanism of action involves the disruption of cancer cell metabolism. While there are

commercial claims of its efficacy against MRSA, the scientific literature currently lacks detailed

evidence to support this. Therefore, for the scientific and drug development community,

compound 3k holds significant promise as a lead compound for the development of novel

anticancer therapeutics targeting tumor metabolism. Further investigation into its potential

antibacterial properties is warranted to validate the initial claims.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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